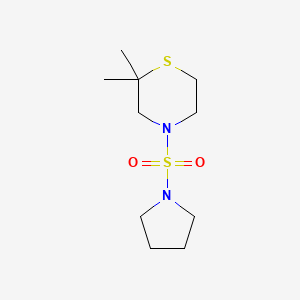

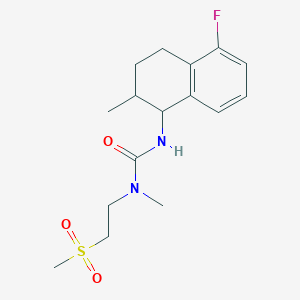

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTS is a sulfone-based reagent that is used as a mild thiol protecting group in organic synthesis. In

Wirkmechanismus

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine acts as a thiol protecting group by forming a stable sulfone linkage with the thiol group. The sulfone linkage is resistant to cleavage under mild conditions, allowing for the selective modification of other functional groups. The thiol group can be selectively deprotected by treatment with a reducing agent such as dithiothreitol (DTT).

Biochemical and Physiological Effects

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also stable under acidic and basic conditions, making it suitable for use in a wide range of chemical reactions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine is its mildness as a thiol protecting group, which allows for the selective modification of other functional groups without affecting the thiol group. It is also stable under acidic and basic conditions, making it suitable for use in a wide range of chemical reactions. However, 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has some limitations in lab experiments. For example, it is not effective in protecting thiol groups in the presence of certain functional groups such as carboxylic acids and aldehydes. It also requires a reducing agent such as DTT for deprotection, which can be problematic in some cases.

Zukünftige Richtungen

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has potential applications in various fields such as peptide chemistry, bioconjugation, and drug discovery. Further research can be conducted to explore its use in these fields. For example, 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine can be used in the synthesis of thiol-modified peptides for the development of peptide-based therapeutics. It can also be used in the preparation of thiol-modified oligonucleotides for gene therapy applications. Additionally, research can be conducted to develop new thiol protecting groups that are more effective than 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine in certain applications.

Conclusion

In conclusion, 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine is a sulfone-based reagent that has potential applications in scientific research. It is used as a mild thiol protecting group in organic synthesis and has been reported to be non-toxic and non-irritating. While it has some limitations in lab experiments, it has several advantages such as its mildness and stability under acidic and basic conditions. Further research can be conducted to explore its use in various fields and to develop new thiol protecting groups that are more effective than 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine.

Synthesemethoden

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine can be synthesized by reacting morpholine with dimethyl sulfoxide (DMSO) and sulfur in the presence of a base such as potassium carbonate. The reaction produces 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine as the major product with a yield of up to 90%. The synthesis of 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine is a simple and efficient process that can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has found extensive use in scientific research as a thiol protecting group in organic synthesis. It is used to protect thiols in peptides and proteins during chemical synthesis, allowing for the selective modification of other functional groups without affecting the thiol group. 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has also been used in the synthesis of thioether peptides and the preparation of thiol-modified DNA.

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S2/c1-10(2)9-12(7-8-15-10)16(13,14)11-5-3-4-6-11/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJANMWXHTXPKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)S(=O)(=O)N2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)

![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)

![1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone](/img/structure/B7583900.png)

![4-[1-(3-Methoxyphenyl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7583910.png)